Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate
CAS No.: 74991-95-0
Cat. No.: VC16049785
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74991-95-0 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate |
| Standard InChI | InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3 |
| Standard InChI Key | RSMIWMXMSGRQMM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCN1CCCC1CC(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-ethoxy-2-oxoethyl group. This side chain is further connected to a propanoate ethyl ester moiety via a nitrogen atom at the 1-position of the pyrrolidine . The presence of dual ester functionalities enhances its polarity and influences its reactivity in synthetic pathways.
The three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a semi-rigid pyrrolidine core with flexible ester side chains, enabling interactions with biological targets . The InChIKey (RSMIWMXMSGRQMM-UHFFFAOYSA-N) and SMILES (CCOC(=O)CCN1CCCC1CC(=O)OCC) notations provide unambiguous identifiers for computational and experimental studies .
Synonyms and Registry Codes
This compound is cataloged under multiple identifiers:
These identifiers facilitate cross-referencing across chemical databases and literature.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate involves multi-step organic reactions. A common route includes:
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Pyrrolidine Functionalization: Alkylation of pyrrolidine with ethyl bromoacetate to introduce the 2-ethoxy-2-oxoethyl group.
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Propanoate Ester Formation: Reaction of the secondary amine with ethyl acrylate under nucleophilic conditions, followed by purification via column chromatography.
Mechanistic Insights
The key step involves a nucleophilic attack by the pyrrolidine nitrogen on the carbonyl carbon of ethyl acrylate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final product. This mechanism is supported by computational studies of electron density distribution in the transition state .
Physicochemical Properties
Experimental and computed physicochemical data are summarized below:
The low vapor pressure and moderate LogP value suggest limited environmental mobility but sufficient lipid solubility for cellular uptake .
| Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
The mechanism likely involves disruption of cell membrane integrity via ester group interactions.
Anticancer Activity
Cytotoxicity assays using human cancer cell lines revealed LC₅₀ values (concentration lethal to 50% of cells):
| Cell Line | LC₅₀ (μM) | Source |
|---|---|---|
| HeLa (cervical cancer) | 45.2 | |
| MCF-7 (breast cancer) | 38.7 | |
| A549 (lung adenocarcinoma) | 52.1 |
Structure-activity relationship (SAR) studies indicate that the pyrrolidine ring enhances binding to tubulin, inhibiting mitosis.
Applications in Drug Development
Prodrug Design
The ester groups serve as prodrug motifs, enabling hydrolytic activation in vivo. For example, hepatic esterases may cleave the ethoxy groups to release active carboxylic acid derivatives .
Neurological Targets
Molecular docking simulations predict affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .
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